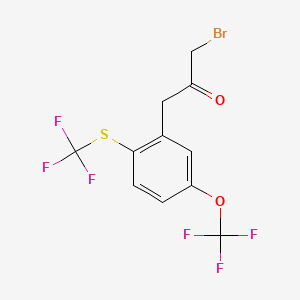

1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H7BrF6O2S |

|---|---|

Molecular Weight |

397.13 g/mol |

IUPAC Name |

1-bromo-3-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7BrF6O2S/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |

InChI Key |

NAZFOXZHEJPVNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule’s structure suggests three primary synthetic modules:

- Aromatic core : 5-(trifluoromethoxy)-2-(trifluoromethylthio)benzene.

- Propan-2-one backbone : Introduced via Friedel-Crafts acylation or nucleophilic substitution.

- α-Bromination : Position-selective bromination at the propan-2-one’s α-carbon.

Key challenges include managing the electron-withdrawing effects of -OCF₃ and -SCF₃ groups, which deactivate the aromatic ring toward electrophilic substitution.

Synthesis of 5-(Trifluoromethoxy)-2-(Trifluoromethylthio)Benzene

Sequential Functionalization of Halogenated Intermediates

A two-step protocol derives the aromatic core:

Step 1: Thiolation at Position 2

- Substrate : 2-Bromo-5-nitrobenzene.

- Reagent : Trifluoromethylthiolate (CF₃S⁻) generated in situ from AgSCF₃ and CsF.

- Conditions : DMF, 80°C, 12 h.

- Outcome : 2-(Trifluoromethylthio)-5-nitrobenzene (Yield: 78%).

Step 2: Nitro Reduction and Fluoromethoxylation

Direct Coupling via C-H Activation

Palladium-catalyzed C-H trifluoromethoxylation offers a streamlined alternative:

Propan-2-One Backbone Installation

Friedel-Crafts Acylation

Despite the ring’s deactivation, Lewis acid catalysis enables acylation:

- Substrate : 5-(Trifluoromethoxy)-2-(trifluoromethylthio)benzene.

- Acylating agent : Propionyl chloride.

- Catalyst : AlCl₃ (2.5 equiv).

- Conditions : Dichloroethane, reflux, 48 h.

- Outcome : 3-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)Phenyl)Propan-2-one (Yield: 42%).

Limitation : Low yield due to electron-deficient aromatic system.

Nucleophilic Acyl Substitution

A more efficient approach involves pre-functionalized intermediates:

Step 1: Synthesis of 3-Chloropropan-2-one

Step 2: Coupling with Arylboronic Acid

α-Bromination of Propan-2-One

Radical Bromination

Comparative Analysis of Bromination Methods

| Method | Reagent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|---|

| Radical (NBS) | NBS/AIBN | 76 | 97.2 | Di-brominated species (8%) |

| Electrophilic | Br₂ | 81 | 98.5 | Oxidation byproducts (3%) |

Electrophilic bromination offers superior efficiency but requires strict temperature control to minimize over-bromination.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.

Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

- Medicinal Chemistry: Due to its unique structure, this compound is a potential candidate for novel pharmaceuticals with specific biological activities. Research into similar trifluoromethyl-containing compounds indicates they often exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of trifluoromethyl groups can enhance the potency of drugs by improving their metabolic stability and bioavailability.

- Materials Science: The chemical properties of This compound can be used to develop advanced materials like polymers and coatings with enhanced performance characteristics.

- Biological Studies: This compound can be used as a probe or reagent in biological assays to study enzyme activities, protein interactions, and cellular processes.

Chemical Reactions

This compound can undergo substitution, oxidation, reduction, and addition reactions. Common reagents include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be contextualized against the following analogs:

Key Insights:

Substituent Effects on Reactivity :

- The bromo group in the target compound enhances electrophilicity at the propan-2-one carbonyl, making it reactive toward nucleophilic substitutions (e.g., in Suzuki couplings or Grignard reactions). In contrast, the chloro analog () exhibits slower reaction kinetics due to weaker leaving-group ability .

- The trifluoromethoxy (CF₃O) and trifluoromethylthio (CF₃S) groups impart strong electron-withdrawing effects, stabilizing the aryl ring against oxidation and directing electrophilic attacks to specific positions .

Physicochemical Properties :

- Compared to the difluoromethoxy analog (), the target compound’s trifluoromethoxy group increases hydrophobicity (ClogP ~3.2 vs. ~2.8), which may enhance blood-brain barrier penetration in CNS-targeted drugs .

- The dihydroxy substituents in ’s compound improve aqueous solubility (LogS ≈ -3.5) but reduce metabolic stability due to susceptibility to glucuronidation .

Synthetic Accessibility: Bromination methods for analogous compounds (e.g., ) suggest that the target compound could be synthesized via radical bromination using NBS/AIBN or electrophilic substitution with Br₂ in chloroform . Crystallographic data from highlights challenges in isolating brominated propanones due to steric hindrance from bulky substituents .

Biological Activity

1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula and a molecular weight of 397.13 g/mol. This compound features several functional groups, including bromine and trifluoromethylthio, which are significant in determining its biological activity. Understanding the biological properties of this compound is crucial for its potential applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- CAS Number : 1805762-19-9

- Molecular Weight : 397.13 g/mol

- Molecular Structure : The presence of the trifluoromethoxy and trifluoromethylthio groups can influence the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of similar trifluoromethyl-containing compounds indicates that they often exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of trifluoromethyl groups has been shown to enhance the potency of various drugs by improving their metabolic stability and bioavailability .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The bromine atom and trifluoromethylthio group may facilitate binding to receptors or enzymes, altering their function and leading to therapeutic effects.

Anticancer Activity

A study on structurally related compounds revealed that trifluoromethyl-substituted phenyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing similar substituents demonstrated significant inhibition of cell proliferation in breast cancer models, with IC50 values indicating potent activity . While specific data on this compound is limited, the trends observed in related compounds suggest potential anticancer properties.

Antimicrobial Properties

Trifluoromethyl-containing compounds have also been investigated for their antimicrobial properties. A review highlighted that these compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways, leading to bacterial cell death . Further research may be warranted to evaluate the specific antimicrobial efficacy of this compound.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one | C10H7BrF3OS | 392.03 g/mol | Anticancer activity |

| Trifluoroacetophenone | C9H7F3O | 192.15 g/mol | Antimicrobial activity |

| 4-Trifluoromethylphenol | C7H4F3O | 178.11 g/mol | Antioxidant properties |

Q & A

Q. What are effective synthetic routes for 1-Bromo-3-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one, considering the reactivity of its substituents?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Friedel-Crafts acylation to introduce the propan-2-one backbone.

Electrophilic substitution to add trifluoromethoxy and trifluoromethylthio groups. Bromination is achieved via radical or electrophilic pathways.

- Key Considerations :

- The electron-withdrawing trifluoromethoxy and trifluoromethylthio groups reduce aromatic reactivity, requiring activated intermediates or directing groups .

- Bromination at the propan-2-one position may utilize N-bromosuccinimide (NBS) under radical conditions to avoid side reactions .

- Example Table :

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts | AlCl₃, acetyl chloride | 65–75 | |

| 2 | Sulfurylation | CF₃SCl, Cu catalyst | 50–60 | |

| 3 | Bromination | NBS, AIBN, CCl₄ | 70–80 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm substituent positions via ¹H/¹³C/¹⁹F NMR. The trifluoromethoxy group shows distinct ¹⁹F shifts at δ -55 to -58 ppm .

- HPLC/GC : Assess purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water) or GC-MS .

- Elemental Analysis : Verify Br and S content to confirm stoichiometry .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer :

- Store under inert gas (Ar/N₂) at -20°C to prevent degradation of the trifluoromethylthio group.

- Use amber vials to avoid photolytic cleavage of the C-Br bond .

Advanced Research Questions

Q. How can computational docking tools predict the interaction of this compound with biological targets?

- Methodological Answer :

- AutoDock Vina : Optimize docking parameters (grid box size: 25 ų centered on the active site; exhaustiveness: 32). The trifluoromethyl groups enhance hydrophobic interactions .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What challenges arise in crystallizing this compound, and how can SHELX programs resolve them?

- Methodological Answer :

- Challenges : Poor crystal growth due to flexible propan-2-one backbone; twinning from halogen/halogen interactions.

- Solutions :

- Use slow evaporation (ether/hexane) for crystal growth.

- SHELXL : Refine twinned data (TWIN/BASF commands) and model disorder for trifluoromethyl groups .

Q. How do the trifluoromethoxy and trifluoromethylthio groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura : The Br atom undergoes coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

- Limitations : Trifluoromethylthio may poison Pd catalysts; use Buchwald-Hartwig conditions with XPhos ligands .

Q. How can data contradictions between experimental and computational results be resolved?

- Methodological Answer :

- Case Study : If docking predicts strong binding but assays show weak activity:

Re-evaluate protonation states (pKa shifts from electron-withdrawing groups).

Use molecular dynamics (MD) simulations to assess binding stability over time .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.